molecular formula C9H13N3O2 B1441131 4-[(Tetrahydro-2-furanylmethyl)amino]-2-pyrimidinol CAS No. 927803-70-1

4-[(Tetrahydro-2-furanylmethyl)amino]-2-pyrimidinol

Cat. No.: B1441131
CAS No.: 927803-70-1
M. Wt: 195.22 g/mol
InChI Key: LLHPVGXBSBUVSC-UHFFFAOYSA-N
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Description

4-[(Tetrahydro-2-furanylmethyl)amino]-2-pyrimidinol is a pyrimidine derivative of significant interest in medicinal chemistry and drug discovery research. This compound features a tetrahydrofuranmethyl moiety linked to a 2-pyrimidinol core, a structural motif prevalent in the synthesis of novel bioactive molecules. Its molecular framework is analogous to key intermediates used in developing tetrahydropyrido[4,3-d]pyrimidine derivatives, which are established as potent human topoisomerase II (topoII) inhibitors . TopoII is a validated anticancer target critical for DNA replication and cell division, making inhibitors a major focus in oncology research . The structural features of this compound, particularly the substituted amino group on the pyrimidine ring, are essential for the topoII inhibitory activity observed in related chemical series, highlighting its value as a building block for constructing potential therapeutic agents . Researchers utilize this chemical in structure-activity relationship (SAR) studies to elucidate the pharmacophore necessary for enzymatic inhibition and to optimize anticancer properties . Beyond oncology, its core pyrimidine structure is a fundamental scaffold in nucleotides and is extensively investigated for creating various heterocyclic compounds with potential antiviral, antimicrobial, and antioxidant applications . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

6-(oxolan-2-ylmethylamino)-1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c13-9-10-4-3-8(12-9)11-6-7-2-1-5-14-7/h3-4,7H,1-2,5-6H2,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLHPVGXBSBUVSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC2=CC=NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution on 4-Halopyrimidin-2-ol Derivatives

One common route involves using 4-chloro- or 4-bromo-2-pyrimidinol derivatives as electrophilic substrates. The tetrahydro-2-furanylmethylamine acts as a nucleophile, displacing the halogen at the 4-position to form the desired amino-substituted pyrimidinol.

  • Reaction Conditions: Typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (e.g., 80–120 °C).
  • Catalysts/Additives: Sometimes bases like triethylamine or potassium carbonate are used to facilitate the substitution.
  • Outcome: High regioselectivity for substitution at the 4-position due to the electron-deficient nature of the pyrimidine ring.

Reductive Amination of 4-Aminopyrimidin-2-ol with Tetrahydro-2-furfural

An alternative method involves the reductive amination of 4-aminopyrimidin-2-ol with tetrahydro-2-furfural (the aldehyde form of tetrahydro-2-furanmethanol):

  • Step 1: Condensation of 4-aminopyrimidin-2-ol with tetrahydro-2-furfural to form an imine intermediate.
  • Step 2: Reduction of the imine using reducing agents such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride under mild conditions.
  • Advantages: This method avoids the need for halogenated intermediates and can offer good yields with fewer side reactions.

Protection and Deprotection Strategies

In some synthetic routes, protecting groups are employed to safeguard sensitive functional groups during multi-step synthesis:

  • Tetrahydropyranyl (THP) Protection: The tetrahydro-2-furanyl moiety or other hydroxyl groups can be temporarily protected using 3,4-dihydro-2H-pyran and acid catalysts (e.g., p-toluenesulfonic acid) to prevent side reactions during coupling steps.
  • Deprotection: Acidic conditions (e.g., hydrochloric acid in aqueous solution) are used to remove protecting groups after key bond-forming steps.

Representative Synthetic Scheme (Based on Literature)

Step Reagents/Conditions Description Yield (%)
1 4-chloro-2-pyrimidinol + tetrahydro-2-furanylmethylamine, DMF, 100 °C Nucleophilic substitution at 4-position 70-85
2 Optional: Protection of tetrahydrofuranyl hydroxyl with 3,4-dihydro-2H-pyran, p-TsOH, DCM/THF Protecting group introduction 90+
3 Reductive amination: 4-aminopyrimidin-2-ol + tetrahydro-2-furfural, NaBH3CN, MeOH Imine formation and reduction 65-80
4 Deprotection: HCl aqueous solution Removal of protecting groups 85-95

Research Findings and Optimization

  • Reaction Yields and Purity: The nucleophilic substitution route typically yields high purity products with yields ranging from 70% to 85%. Reductive amination methods provide moderate to good yields but require careful control of reaction conditions to avoid over-reduction or side products.
  • Solvent Effects: Polar aprotic solvents enhance nucleophilicity and reaction rates in substitution reactions. Methanol and ethanol are preferred solvents for reductive amination.
  • Temperature and Time: Elevated temperatures accelerate substitution but may increase side reactions; thus, optimization is necessary.
  • Protecting Groups: Use of THP protection improves overall yield and purity by preventing side reactions on hydroxyl groups during multi-step synthesis.
  • Biological Activity Correlation: Structural modifications on the tetrahydrofuranyl moiety influence biological activity, emphasizing the need for precise synthetic control.

Summary Table of Preparation Methods

Method Key Reactants Reaction Type Conditions Advantages Limitations
Nucleophilic substitution 4-halopyrimidin-2-ol + tetrahydro-2-furanylmethylamine SNAr DMF, 80–120 °C, base High regioselectivity, good yields Requires halogenated intermediates
Reductive amination 4-aminopyrimidin-2-ol + tetrahydro-2-furfural + NaBH3CN Condensation + reduction MeOH, room temp Avoids halogenated precursors Moderate yields, sensitive conditions
Protection/deprotection Use of THP protecting group Protection chemistry Acid catalysis, DCM/THF Prevents side reactions Additional synthetic steps

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles such as amines or thiols replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran or ether.

    Substitution: Amines, thiols; reactions are performed in polar solvents such as dimethyl sulfoxide or acetonitrile, often under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxo derivatives of the original compound.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted pyrimidine derivatives with new functional groups replacing the original substituents.

Scientific Research Applications

4-[(Tetrahydro-2-furanylmethyl)amino]-2-pyrimidinol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(Tetrahydro-2-furanylmethyl)amino]-2-pyrimidinol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

The following compounds are structurally related to 4-[(Tetrahydro-2-furanylmethyl)amino]-2-pyrimidinol, differing in substituent groups, ring systems, or biological activities.

4,6-Bis(4-Chloro-3-(Trifluoromethyl)Phenoxy)-2-Pyrimidinol

  • Molecular Formula : C₁₈H₁₀Cl₂F₆N₂O₃
  • Molecular Weight : 477.18 g/mol
  • Key Features: Substituted at the 4- and 6-positions of the pyrimidine ring with chlorinated and trifluoromethylphenoxy groups. Found in Croton dichogamus extracts at 25.08% concentration, making it the most abundant bioactive compound in the plant .
  • Biological Activity: Exhibits insecticidal and larvicidal efficacy against cabbage pests (C. binotalis, T. ni, etc.), likely due to electron-withdrawing substituents enhancing target binding .

6-(((Tetrahydrofuran-2-yl)Methyl)Amino)Pyridazin-3-ol

  • CAS Number : 1933589-13-9
  • Molecular Formula : C₈H₁₂N₄O₂
  • Molecular Weight : 196.21 g/mol
  • Key Features: Pyridazine ring (a diazine analog of pyrimidine) substituted with a hydroxyl group at position 3 and a tetrahydrofuranmethyl amino group at position 5.

6-(((Tetrahydrofuran-2-yl)Methyl)Amino)Pyrimidin-2(1H)-One

  • CAS Number: Not explicitly listed (supplier code: CTK8A0868)
  • Molecular Formula : C₉H₁₃N₃O₂
  • Molecular Weight : 195.22 g/mol
  • Key Features :
    • Structurally similar to the target compound but with a ketone group at position 2 instead of a hydroxyl group.
  • Comparison : The ketone substitution may influence hydrogen-bonding interactions and bioavailability .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents Biological Activity
This compound C₉H₁₃N₃O₂ 195.22 14346-24-8 2-hydroxyl, 4-(tetrahydrofuranmethyl)amino Not specified in evidence
4,6-Bis(4-chloro-3-(trifluoromethyl)phenoxy)-2-pyrimidinol C₁₈H₁₀Cl₂F₆N₂O₃ 477.18 Not provided 2-hydroxyl, 4- and 6-(chloro/trifluoromethylphenoxy) Insecticidal, larvicidal
6-(((Tetrahydrofuran-2-yl)methyl)amino)pyridazin-3-ol C₈H₁₂N₄O₂ 196.21 1933589-13-9 Pyridazine core, 3-hydroxyl, 6-(tetrahydrofuranmethyl)amino Not specified in evidence
6-(((Tetrahydrofuran-2-yl)methyl)amino)pyrimidin-2(1H)-one C₉H₁₃N₃O₂ 195.22 CTK8A0868 2-ketone, 6-(tetrahydrofuranmethyl)amino Not specified in evidence

Structural and Functional Insights

  • Positional Substitution: The 4,6-Bis compound’s dual phenoxy substitutions correlate with higher insecticidal activity compared to the mono-substituted target compound, suggesting that electron-withdrawing groups enhance target interaction .
  • Ring System Differences: Pyridazine derivatives (e.g., 6-(((Tetrahydrofuran-2-yl)methyl)amino)pyridazin-3-ol) may exhibit distinct pharmacokinetic profiles due to altered aromaticity and hydrogen-bonding capacity .
  • Functional Groups: The replacement of hydroxyl with ketone groups (as in 6-(((Tetrahydrofuran-2-yl)methyl)amino)pyrimidin-2(1H)-one) could affect solubility and metabolic pathways .

Biological Activity

4-[(Tetrahydro-2-furanylmethyl)amino]-2-pyrimidinol, with the CAS number 927803-70-1, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H13N3O2C_9H_{13}N_3O_2, with a molecular weight of approximately 183.22 g/mol. The compound features a pyrimidine core, which is known for its pharmacological properties, making it a valuable scaffold for drug development.

1. Antiproliferative Activity

Research indicates that this compound exhibits notable antiproliferative effects against various cancer cell lines. In vitro studies have demonstrated its ability to inhibit cell growth, with IC50 values indicating potent activity.

Cell Line IC50 (μM) Mechanism of Action
MCF-71.87EGFR inhibition
A3752.71Apoptosis induction
HCT1160.39Cell cycle arrest

These findings suggest that the compound may induce apoptosis through mitochondrial pathways, as evidenced by changes in mitochondrial membrane potential (MMP) in treated cells.

2. Enzyme Inhibition

The compound has been investigated for its role as an inhibitor of various enzymes, including alkaline phosphatase and EGFR tyrosine kinase.

  • EGFR Inhibition : The compound binds to the active site of EGFR, preventing its phosphorylation and subsequent activation, which is crucial for tumor growth.
  • Induction of Apoptosis : It triggers apoptotic pathways by upregulating pro-apoptotic factors such as p53 and caspase-9, leading to programmed cell death.

Study on MCF-7 Cells

A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value of 1.87 μM observed. The mechanism involved cell cycle arrest at the G1 phase and apoptosis induction via mitochondrial pathways.

EGFR Targeting

Another investigation highlighted the compound's capacity to inhibit EGFR with an IC50 value of 0.22 μM, comparable to established inhibitors like Lapatinib. This inhibition was linked to reduced cell migration and proliferation in cancer models.

Applications in Drug Development

Due to its promising biological activities, this compound serves as a lead compound for developing new therapeutic agents targeting cancer and other diseases associated with dysregulated cell signaling.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-[(Tetrahydro-2-furanylmethyl)amino]-2-pyrimidinol, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, coupling the tetrahydrofuranmethylamine moiety to a pyrimidine core often requires activating agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxo hexafluorophosphate) in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in tetrahydrofuran (THF) . Purification via silica gel chromatography (e.g., dichloromethane/methanol gradients) ensures high purity . Optimization involves temperature control (23–50°C), stoichiometric ratios (1:1.1 for amine:pyrimidine), and reaction time monitoring via TLC .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., hydroxyl at C2, tetrahydrofuranmethylamino at C4) and confirms stereochemistry .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]⁺ = 238.12 g/mol) .

Q. How does the substitution pattern of this compound compare to structurally related pyrimidine derivatives?

  • Methodology : Comparative analysis using X-ray crystallography or computational modeling (e.g., DFT) reveals that the tetrahydrofuranmethyl group enhances steric bulk and hydrogen-bonding capacity compared to simpler alkylamino substituents. Structural analogs (e.g., 4-(cyclohexylmethyl)amino-2-pyrimidinol) show reduced solubility due to increased hydrophobicity .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data between this compound and its analogs?

  • Methodology :

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing tetrahydrofuran with furan) and test against target enzymes (e.g., kinases) .
  • Data Normalization : Account for assay variability (e.g., cell line differences, incubation times) by replicating experiments under standardized conditions .
  • Computational Docking : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities and rationalize discrepancies in IC₅₀ values .

Q. How do electronic effects from the tetrahydrofuranmethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodology :

  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic/nucleophilic attack. The electron-donating tetrahydrofuranmethyl group increases electron density at C4, favoring reactions at C2 .
  • Kinetic Studies : Monitor reaction rates (e.g., with 4-chloro-2-pyrimidinol derivatives) under varying pH and solvent polarities to quantify substituent effects .

Q. What computational methods are effective for predicting the compound’s interactions with biological targets (e.g., enzymes, receptors)?

  • Methodology :

  • Molecular Dynamics (MD) Simulations : Simulate binding to ATP-binding pockets (e.g., EGFR kinase) using AMBER or GROMACS to assess stability of hydrogen bonds with the pyrimidinol hydroxyl group .
  • Pharmacophore Modeling : Identify critical interaction motifs (e.g., hydrogen-bond acceptors at C2, hydrophobic pockets near C4) using Schrödinger’s Phase .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data reported for this compound in polar vs. nonpolar solvents?

  • Methodology :

  • Solubility Profiling : Use shake-flask methods with HPLC quantification to measure solubility in DMSO, water, and ethanol. Discrepancies may arise from polymorphic forms (e.g., amorphous vs. crystalline) .
  • Thermodynamic Analysis : Calculate Hansen solubility parameters to correlate solubility with solvent polarity and hydrogen-bonding capacity .

Experimental Design Considerations

Q. What in vitro assays are most suitable for evaluating the compound’s inhibitory activity against microbial targets?

  • Methodology :

  • Microbroth Dilution Assays : Determine MIC (Minimum Inhibitory Concentration) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) in Mueller-Hinton broth .
  • Enzyme Inhibition Assays : Use fluorogenic substrates (e.g., 4-methylumbelliferyl-β-D-glucuronide) to test inhibition of β-lactamases .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[(Tetrahydro-2-furanylmethyl)amino]-2-pyrimidinol
Reactant of Route 2
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4-[(Tetrahydro-2-furanylmethyl)amino]-2-pyrimidinol

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